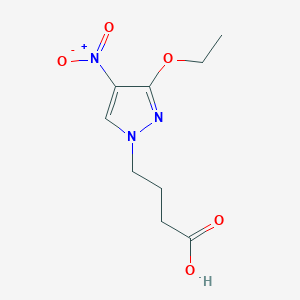

4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(3-ethoxy-4-nitropyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c1-2-17-9-7(12(15)16)6-11(10-9)5-3-4-8(13)14/h6H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYJJGBSDSHTOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1[N+](=O)[O-])CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid involves several steps. One common synthetic route includes the reaction of 3-ethoxy-4-nitro-1H-pyrazole with butanoic acid derivatives under specific conditions . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize yield and efficiency .

Analyse Chemischer Reaktionen

4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Wirkmechanismus

The mechanism of action of 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid with structurally related compounds, emphasizing substituent effects and physicochemical properties:

*Inferred values based on structural analogs.

Key Findings from Comparative Studies

Electronic Effects of Substituents: The nitro group in 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid and its analog (CAS 1856031-15-6) significantly lowers the pKa of the carboxylic acid (e.g., 4.56 vs. ~5 for standard carboxylic acids) due to electron-withdrawing effects, enhancing acidity and solubility in polar solvents .

Thermal Stability and Boiling Points :

- The analog with 4-ethoxycarbonyl and 3-nitro substituents (CAS 1856031-15-6) has a predicted boiling point of 478.9°C, reflecting high thermal stability due to strong intermolecular interactions (e.g., hydrogen bonding and dipole-dipole forces) .

Applications in Drug Discovery :

- Trifluoromethyl-substituted derivatives (e.g., CAS 1795503-08-0) are favored in agrochemicals for their metabolic stability and lipophilicity, which enhance membrane permeability .

- Brominated triazole analogs (e.g., CAS 1790365-86-4) may serve as intermediates in cross-coupling reactions for functionalized pharmaceuticals .

Biologische Aktivität

4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H13N3O5

- Molecular Weight : 243.22 g/mol

- CAS Number : 1855889-87-0

- IUPAC Name : 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

Pharmacological Potential

Research indicates that pyrazole derivatives, including 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid, exhibit a variety of biological activities:

- Anti-inflammatory Activity : Pyrazole compounds have shown promise in reducing inflammation, with studies indicating significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6. For instance, derivatives similar to this compound have demonstrated up to 85% inhibition of TNF-α at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Related pyrazole derivatives have been tested against various bacterial strains and fungi, showing effective inhibition rates. For example, compounds in this class were evaluated against Bacillus subtilis and E. coli, yielding promising results .

- Antitumor Activity : Some studies have indicated that pyrazole derivatives may possess antitumor properties, targeting cancer cell lines effectively. The mechanism often involves the modulation of apoptotic pathways and cell cycle regulation .

The biological activity of 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may inhibit specific enzymes or receptors involved in inflammatory and cancer pathways .

- Interaction with Cellular Targets : The compound may interact with cellular proteins, modulating their function and leading to altered signaling pathways associated with inflammation and tumorigenesis .

Case Studies

Several studies have explored the biological effects of related pyrazole compounds:

Q & A

Q. What are the key synthetic routes for 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, pyrazole precursors can be functionalized with ethoxy and nitro groups, followed by conjugation to a butanoic acid backbone. A common method includes reacting halogenated pyrazole intermediates with carboxylic acid derivatives under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (60–80°C). Purification often employs recrystallization or column chromatography to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Characterization relies on a combination of NMR (¹H, ¹³C), IR, and mass spectrometry. NMR identifies substituent positions on the pyrazole ring and the butanoic acid chain, while IR confirms functional groups (e.g., nitro, carboxylic acid). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For purity assessment, HPLC with UV detection is recommended .

Q. What biological activities are associated with this compound?

While direct studies are limited, structurally related pyrazole-carboxylic acids exhibit antimicrobial, anti-inflammatory, or enzyme inhibitory activities. For instance, analogs with nitro groups show potential as kinase inhibitors or receptor ligands. Initial assays might include enzyme inhibition studies (e.g., COX-2) or antimicrobial susceptibility testing against Gram-positive bacteria .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. Using programs like SHELXL , researchers refine crystallographic data to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Challenges include obtaining high-quality crystals due to the compound’s polar groups; vapor diffusion with ethanol/water mixtures is a viable crystallization strategy .

Q. What computational methods predict the compound’s reactivity or binding affinity?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with biological targets (e.g., enzymes). For nitro group reactivity, MD simulations assess steric and electronic effects of substituents .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies systematically alter substituents (e.g., replacing ethoxy with methoxy or nitro with cyano). Biological assays then compare efficacy. For example, removing the nitro group reduces electrophilicity, potentially diminishing enzyme inhibition. Conversely, substituting the butanoic acid with a methyl ester may enhance membrane permeability .

Methodological Considerations

Q. What strategies optimize yield in multi-step syntheses?

- Stepwise monitoring : Use TLC or LC-MS after each reaction to track intermediates.

- Protection/deprotection : Temporarily protect the carboxylic acid group (e.g., as an ethyl ester) during pyrazole functionalization to prevent side reactions .

- Catalytic optimization : Screen palladium catalysts (e.g., Pd/C) for coupling steps to enhance efficiency .

Q. How to address solubility issues in biological assays?

The carboxylic acid moiety improves aqueous solubility at physiological pH. For hydrophobic assays (e.g., membrane-bound targets), prepare dimethyl sulfoxide (DMSO) stock solutions (≤1% v/v) to avoid cytotoxicity. Dynamic light scattering (DLS) confirms compound stability in buffer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.